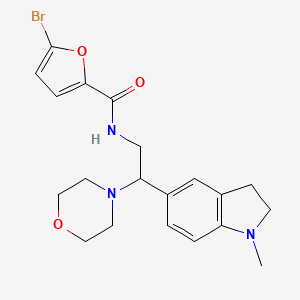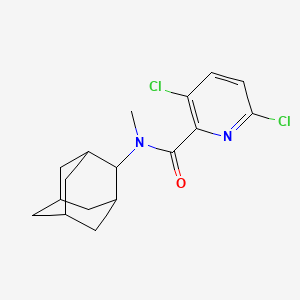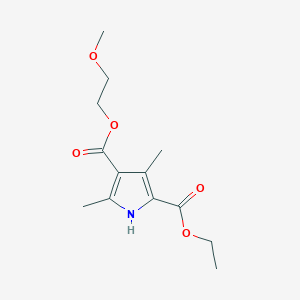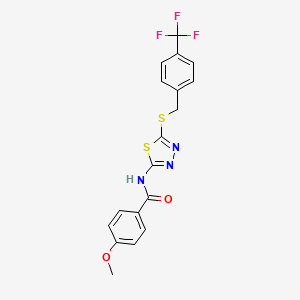![molecular formula C29H28N4O2 B2832545 1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 915188-90-8](/img/structure/B2832545.png)
1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-benzyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It is a derivative of 1-Benzyl-4-piperidone, which is a versatile heterocyclic building block in the synthesis of pharmaceutical compounds .
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step pathways. For instance, a related compound, 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole, was synthesized via a multistep pathway starting from 2-phenylindole . Another study revealed a novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis . These techniques provide detailed information about the types of bonds, functional groups, and overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds can be complex and varied. For instance, the synthesis of a related compound involved a Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. For instance, NMR and HRMS spectra can provide information about the compound’s molecular weight, chemical shifts, and other properties . Analytical TLC can also be used to analyze the compound .科学的研究の応用
Histamine-3 Receptor Antagonists Development : A study by Zhou et al. (2012) synthesized a class of derivatives similar to the compound , focusing on their potential as potent H3 receptor antagonists. These compounds demonstrated significant in vitro binding and functional activities at the H3 receptor, with good selectivity against other neurotransmitter receptors and ion channels. They also showed acceptable pharmacokinetic properties and a favorable in vivo profile, indicating their potential in treating disorders related to the central nervous system (Zhou et al., 2012).
Synthesis of Pyrrolidine and Tetrahydroquinoline Derivatives : Lu and Shi (2007) described a method for synthesizing various pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. Their method involves reacting arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acid. This process highlights the versatility of compounds related to the one in synthesizing complex heterocyclic structures (Lu & Shi, 2007).
Julolidine Synthesis Using Benzotriazole Methodology : Katritzky et al. (1996) developed a method for synthesizing julolidines, a type of organic compound, using a methodology that involves reactions with compounds structurally similar to the chemical . This research showcases the role of such compounds in the synthesis of complex organic molecules (Katritzky et al., 1996).
Antimicrobial Agents Synthesis : A study by Desai et al. (2007) explored the synthesis of new quinazolines, potential antimicrobial agents, using chemical reactions that could involve compounds similar to the one . This indicates the compound's potential in pharmaceutical applications, particularly in developing new antimicrobial agents (Desai et al., 2007).
Application in Electroluminescent Layers : Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential application in organic light-emitting devices. The study includes the synthesis of compounds related to the chemical , indicating its potential use in the development of electroluminescent materials (Dobrikov et al., 2011).
作用機序
Safety and Hazards
The safety and hazards associated with such compounds can vary greatly depending on their structure and properties. Some related compounds have been evaluated for their antimicrobial and anticancer potential, suggesting that they could have therapeutic applications but may also have associated risks .
将来の方向性
特性
IUPAC Name |
1-benzyl-4-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c34-27-17-23(19-31(27)18-21-9-2-1-3-10-21)29-30-24-13-5-7-15-26(24)33(29)20-28(35)32-16-8-12-22-11-4-6-14-25(22)32/h1-7,9-11,13-15,23H,8,12,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYDHZKSNPLVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=CC=CC=C4N=C3C5CC(=O)N(C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2832462.png)
![N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832464.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832472.png)
![1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2832473.png)
![2-[(Tert-butylamino)methyl]-4-chlorophenol](/img/structure/B2832475.png)

![3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B2832478.png)
![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2832479.png)


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2832482.png)

